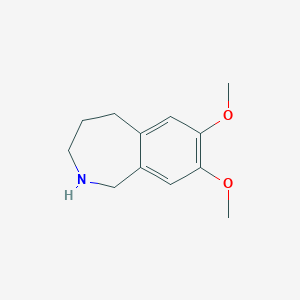

7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Description

BenchChem offers high-quality 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-6-9-4-3-5-13-8-10(9)7-12(11)15-2/h6-7,13H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNGDKGTMYVCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCCC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433769 | |

| Record name | 7,8-DIMETHOXY-2,3,4,5-TETRAHYDRO-2-BENZAZEPINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95469-38-8 | |

| Record name | 7,8-DIMETHOXY-2,3,4,5-TETRAHYDRO-2-BENZAZEPINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

This guide provides a comprehensive overview and detailed experimental protocol for the synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine, a key heterocyclic scaffold in medicinal chemistry. The synthesis of this compound is of significant interest to researchers and drug development professionals due to its presence in a variety of pharmacologically active molecules. This document will delve into a common and effective synthetic strategy, elucidating the rationale behind the chosen methodology and providing step-by-step instructions.

Introduction

The 2-benzazepine framework is a privileged scaffold in the design of therapeutic agents, with derivatives exhibiting a wide range of biological activities. The specific compound, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine, serves as a crucial intermediate in the synthesis of more complex molecules, including potential cardiovascular and neurological drugs. The methoxy groups on the aromatic ring at positions 7 and 8 are common features in many bioactive natural products and their synthetic analogues, often contributing to receptor binding and metabolic stability.

This guide will focus on a multi-step synthesis commencing from the readily available starting material, 3,4-dimethoxyphenylacetic acid. The chosen synthetic pathway involves the formation of a key intermediate, 2-(3,4-dimethoxyphenyl)ethylamine, followed by cyclization to construct the seven-membered azepine ring.

Synthetic Strategy and Rationale

The overall synthetic approach is depicted in the workflow diagram below. The strategy is designed to be robust and scalable, employing well-established chemical transformations.

Caption: Synthetic workflow for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine.

The synthesis begins with the conversion of 3,4-dimethoxyphenylacetic acid to the corresponding primary amine, 2-(3,4-dimethoxyphenyl)ethylamine. This transformation is crucial as it introduces the nitrogen atom that will become part of the heterocyclic ring. Subsequently, a classical Bischler-Napieralski reaction is employed for the cyclization step.[1][2][3][4][5] This intramolecular electrophilic aromatic substitution reaction is a powerful tool for the synthesis of dihydroisoquinolines from β-arylethylamides.[1][2][3][4][5] The choice of phosphorus oxychloride (POCl₃) as the dehydrating agent is standard for this type of transformation.[1][2][4] The resulting dihydroisoquinoline is then subjected to quaternization and subsequent reduction to yield the target tetrahydro-2-benzazepine.

Experimental Procedures

Part 1: Synthesis of 2-(3,4-dimethoxyphenyl)ethylamine (Homoveratrylamine)

This initial phase focuses on the preparation of the key amine intermediate from 3,4-dimethoxyphenylacetic acid.

Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethoxyphenylacetic acid (1.0 eq) in thionyl chloride (2.0 eq).

-

Reaction: Gently reflux the mixture for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. To the resulting acid chloride, cautiously add a concentrated aqueous solution of ammonium hydroxide (excess) while cooling in an ice bath.

-

Isolation: The precipitated amide is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of 2-(3,4-dimethoxyphenyl)acetamide to 2-(3,4-dimethoxyphenyl)ethylamine

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Amide: Add the 2-(3,4-dimethoxyphenyl)acetamide (1.0 eq) portion-wise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and quench it by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(3,4-dimethoxyphenyl)ethylamine, which can be purified by distillation under reduced pressure.[6]

| Reagent/Solvent | Molar Ratio (to starting acid) | Key Parameters |

| 3,4-dimethoxyphenylacetic acid | 1.0 | Starting Material |

| Thionyl chloride | 2.0 | Reflux, 2 h |

| Ammonium hydroxide | Excess | 0 °C to rt |

| Lithium aluminum hydride | 1.5 | Reflux, 4-6 h |

| Tetrahydrofuran | - | Anhydrous solvent |

Part 2: Synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

This part details the construction of the benzazepine ring system from the prepared amine.

Step 3: Acetylation of 2-(3,4-dimethoxyphenyl)ethylamine

-

Reaction Setup: Dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Reaction: Add acetic anhydride (1.1 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.

Step 4: Bischler-Napieralski Cyclization

-

Reaction Setup: In a round-bottom flask, dissolve the N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous toluene.

-

Reaction: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at 0 °C. After the addition, heat the mixture to reflux for 2-4 hours. The reaction is typically carried out in an aprotic solvent like toluene or chlorobenzene.[1]

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide solution and extract with DCM. The combined organic layers are dried and concentrated to give the crude 3,4-dihydroisoquinoline intermediate.

Step 5: Quaternization and Reduction

-

Quaternization: Dissolve the crude 3,4-dihydroisoquinoline intermediate in a suitable solvent such as acetonitrile. Add methyl iodide (1.2 eq) and stir the mixture at room temperature overnight. The quaternary ammonium salt typically precipitates out of the solution and can be collected by filtration.

-

Reduction: Suspend the quaternary ammonium salt in methanol and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 4-6 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine.

| Reagent/Solvent | Molar Ratio (to amine) | Key Parameters |

| Acetic anhydride | 1.1 | 0 °C to rt, 2-3 h |

| Phosphorus oxychloride | 1.5 | Reflux, 2-4 h |

| Methyl iodide | 1.2 | rt, overnight |

| Sodium borohydride | 2.0 | 0 °C to rt, 4-6 h |

Characterization

The final product, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine, should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the aliphatic protons of the tetrahydrobenzazepine ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.

Mechanistic Insights

The key ring-forming step in this synthesis is the Bischler-Napieralski reaction. The mechanism of this reaction is believed to proceed through the formation of a nitrilium ion intermediate.

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

The amide oxygen attacks the phosphorus atom of POCl₃, leading to the formation of a good leaving group. Subsequent elimination generates a highly electrophilic nitrilium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, attacking the electron-rich aromatic ring to form the six-membered ring of the dihydroisoquinoline. The electron-donating methoxy groups on the aromatic ring facilitate this cyclization step.[3]

Conclusion

This guide has outlined a reliable and well-precedented synthetic route for the preparation of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine. By providing detailed experimental procedures, along with the underlying scientific rationale, this document aims to equip researchers in the field of medicinal and organic chemistry with the necessary knowledge to successfully synthesize this important heterocyclic compound. The described methodology is amenable to adaptation and optimization for the synthesis of a variety of related benzazepine derivatives.

References

-

Orito, K., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9. [Link]

-

PrepChem. (n.d.). Synthesis of a. 2-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-1-cyano-ethane. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). new process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h- 3-benzazepin-2-one.

- Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

Wikipedia. (2023). Pictet–Spengler reaction. [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

-

PrepChem. (n.d.). Synthesis of 7,8-Dimethoxy-3-methyl-1-(4-nitrophenoxy)-2,3,4,5-tetrahydro-3-benzazepine oxalate. [Link]

-

Wikipedia. (2023). Bischler–Napieralski reaction. [Link]

-

NCBI. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]

-

PrepChem. (n.d.). Synthesis of 7,8-Dimethoxy-2,3,-dihydro-1H-3-benzazepine. [Link]

-

ChemSynthesis. (n.d.). 7,8-dimethoxy-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine. [Link]

- Google Patents. (n.d.). EP2135861B2 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.

- Google Patents. (n.d.). CN114014766A - Preparation method of dopamine hydrochloride intermediate 2- (3, 4-dimethoxyphenyl) ethylamine.

-

Thieme. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Synlett. [Link]

-

ChemBK. (n.d.). 2-(3,4-Dimethoxy phenyl)ethyl amine. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

-

YouTube. (2022). Bischler-Napieralski Reaction. [Link]

-

MDPI. (2018). Characteristics of the constituents from the roots of Polygonum multiflorum. Molecules, 23(7), 1676. [Link]

-

ResearchGate. (2010). The pictet-spengler reaction in sythesis of fused benzodiazepines. Sythesis of 6,11,12,14-tetra-hydrobenzo[7][8][l,2]diazepino[7,l-b]quinazolin-14-ones. [Link]

-

Organic Reactions. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

-

ResearchGate. (2008). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [Link]

-

PrepChem. (n.d.). Synthesis of Step A: (2,3,-Dihydro-1-oxo-1H-indenylidene)acetic acid. [Link]

-

GSRS. (n.d.). 1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-3-(3-(METHYLAMINO)PROPYL)-2H-3-BENZAZEPIN-2-ONE. [Link]

- Google Patents. (n.d.). EP2135861A1 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.

-

GSRS. (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. [Link]

-

precisionFDA. (n.d.). 3-HYDROXY-4-METHOXYBICYCLO(4.2.0)OCTA-1,3,5-TRIEN-7-YL)METHYL)METHYLAMINO)PROPYL)-7,8-DIMETHOXY-2H-3-BENZAZEPIN-2-ONE. [Link]

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 299. [Link]

- Google Patents. (n.d.).

-

NCBI. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. PubMed Central. [Link]

-

ACS Publications. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters. [Link]

-

PubChem. (n.d.). 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. [Link]

-

Organic Syntheses. (n.d.). homoveratric acid. [Link]

-

PrepChem. (n.d.). Synthesis of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine. [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

-

PubChem. (n.d.). Ivabradine impurity 69. [Link]

-

ResearchGate. (2008). 3-(3-Chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one at 125 K. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chembk.com [chembk.com]

- 7. gccpo.org [gccpo.org]

- 8. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Properties and Characterization of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Introduction

The benzazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine represents a key intermediate and a subject of interest for the development of novel therapeutics, particularly those targeting the central nervous system. Its structure, featuring a seven-membered azepine ring fused to a dimethoxy-substituted benzene ring, provides a versatile platform for chemical modification and exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the chemical properties and characterization of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of this and related compounds. The methodologies and interpretations presented herein are grounded in established analytical principles, offering a framework for robust and reliable characterization.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its development. These parameters influence its solubility, stability, and suitability for various experimental and formulation contexts.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| CAS Number | 95469-38-8 | [1] |

| Appearance | (Predicted) Off-white to pale yellow solid | - |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Storage | Long-term storage at -20°C is recommended | [2] |

Note: Some properties are predicted based on the general characteristics of similar chemical structures.

Synthesis Pathway

The synthesis of the tetrahydro-2-benzazepine core can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. A common and logical approach involves the construction of a suitable acyclic precursor containing the necessary phenethylamine and functionalized side-chain moieties, followed by a ring-closing step. The choice of synthetic strategy is dictated by the availability of starting materials, desired scale, and the stereochemical requirements of the final product.

While a specific, detailed synthesis for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is not extensively documented in readily available literature, a plausible synthetic workflow can be conceptualized based on established methods for related benzazepines. This often involves the formation of an amide or a related precursor, followed by a reductive cyclization.

Caption: Conceptual synthesis pathway for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.

Spectroscopic Characterization

The unambiguous identification and structural elucidation of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine rely on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, one would expect to see distinct signals for the aromatic protons, the two methoxy groups, and the protons of the tetrahydroazepine ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would reveal the connectivity of the protons.

-

¹³C NMR (Carbon-13 NMR): This method provides information about the different types of carbon atoms in the molecule. One would expect to see distinct signals for the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the seven-membered ring.

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic-H | 6.5 - 7.0 (s) | 110 - 120 (aromatic CH) |

| Aromatic-C | - | 125 - 135 (quaternary aromatic C) |

| Aromatic-C-O | - | 145 - 155 |

| -OCH₃ | ~3.8 (s, 6H) | ~55 |

| -CH₂- (azepine ring) | 2.5 - 3.5 (m) | 30 - 50 |

| -NH- | Variable, broad singlet | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, the key expected absorptions include:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1500 - 1600 |

| C-O Stretch (aryl ether) | 1200 - 1275 (strong) |

| C-N Stretch | 1020 - 1250 |

The presence of these characteristic peaks provides strong evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both confirmation of the molecular formula and structural elucidation.

-

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.27 for C₁₂H₁₇NO₂). The fragmentation pattern is also highly informative. For 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, characteristic fragments would likely arise from the cleavage of the azepine ring and the loss of methoxy groups.

-

Electrospray Ionization (ESI-MS): This is a softer ionization technique that is less likely to cause extensive fragmentation. It is particularly useful for confirming the molecular weight of the compound, typically observed as the protonated molecule [M+H]⁺.

Analytical Characterization Workflow

A robust analytical workflow is essential to ensure the purity and identity of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, particularly in a drug development context. This typically involves a combination of chromatographic and spectroscopic techniques.

Caption: A typical workflow for the analytical characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method would be the logical choice for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.

Typical HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the chromophore (the dimethoxy-substituted benzene ring) has significant absorbance (typically around 220-280 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

The rationale behind using a C18 column is its versatility and excellent resolving power for a wide range of organic molecules. Gradient elution is often necessary to ensure good separation of the main compound from any potential impurities with different polarities. UV detection is a straightforward and sensitive method for this class of compounds due to the aromatic ring system.

Pharmacological Context

While specific pharmacological data for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is not widely published, the benzazepine scaffold is a well-known pharmacophore. Derivatives of this core structure have been investigated for a variety of biological activities, including:

-

Dopamine Receptor Agonism/Antagonism: Important for the treatment of neurological and psychiatric disorders.

-

Serotonin Receptor Modulation: Relevant for conditions such as depression, anxiety, and obesity.

-

Cardiovascular Effects: Some benzazepines exhibit effects on blood pressure and heart rate.

The 7,8-dimethoxy substitution pattern, in particular, is found in several pharmacologically active molecules, suggesting that this compound could serve as a valuable starting point for the synthesis of new chemical entities with therapeutic potential. For instance, the related compound 4,5-dihydro-7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one has been identified as an antagonist for AMPA/kainate receptors[3][4].

Conclusion

7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is a heterocyclic compound of significant interest in medicinal chemistry. Its characterization is a multi-faceted process that requires a combination of spectroscopic and chromatographic techniques. This guide has outlined the key chemical properties and a logical workflow for the robust characterization of this molecule. By employing the principles of NMR, IR, and mass spectrometry, alongside chromatographic purity assessment, researchers can confidently verify the identity and quality of this important synthetic building block, paving the way for its application in drug discovery and development.

References

- Mazhar, M., & Binder, S. R. (Year). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry.

- Musshoff, F., & Daldrup, T. (Year). Determination of benzodiazepines in forensic samples by HPLC with photo-diode array detection.

- Bruno, G., Nicoló, F., Rotondo, A., Gitto, R., & Zappalá, M. (2001). 4,5-Dihydro-7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one.

-

ResearchGate. (2025). ChemInform Abstract: 4,5-Dihydro-7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Presumed Mechanism of Action of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine on Ion Channels

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine on various ion channels. While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes findings from structurally related benzazepine and tetrahydrobenzazepine derivatives to construct a predictive pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the likely ion channel targets and the experimental methodologies required to validate these interactions. The primary putative targets include ligand-gated ion channels (NMDA, AMPA, and GABAA receptors), voltage-gated ion channels (sodium and calcium), and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

Introduction: The Benzazepine Scaffold in Neuropharmacology

The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of neuroactive compounds. The saturation of the azepine ring to form tetrahydrobenzazepines, such as the titular compound, imparts conformational flexibility that allows for interaction with a variety of biological targets, most notably ion channels. These channels, being fundamental mediators of neuronal excitability and signaling, represent key targets for therapeutic intervention in a range of neurological and psychiatric disorders.

This guide will explore the probable interactions of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine with critical ion channel families based on the established pharmacology of its structural analogs. The dimethoxy substitution on the benzene ring is a common feature in many neuroactive compounds and is expected to influence the molecule's binding affinity and selectivity.

Putative Interactions with Ligand-Gated Ion Channels

Ligand-gated ion channels (LGICs) are integral membrane proteins that are activated by the binding of a specific chemical messenger (a ligand), leading to the opening of an ion-permeable pore. The benzazepine scaffold has been shown to interact with several key LGICs.

N-Methyl-D-Aspartate (NMDA) and α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors

Derivatives of tetrahydro-1H-1-benzazepine have been identified as antagonists of both NMDA and AMPA receptors, two subtypes of ionotropic glutamate receptors crucial for excitatory neurotransmission.[1] Specifically, racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones have demonstrated potent antagonist activity at NMDA receptors and moderate antagonism at AMPA receptors.[1]

Furthermore, 1-substituted tetrahydro-1H-3-benzazepines have been investigated for their affinity to the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[2] One such analog with an acetanilide substituent displayed a high affinity with a Ki of 89 nM.[2] This suggests that the tetrahydrobenzazepine core can serve as a scaffold for developing NMDA receptor channel blockers.

-

Mechanism of Action: The presumed mechanism for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine would be non-competitive antagonism, physically occluding the ion channel pore or allosterically modulating the receptor to a non-conducting state.

γ-Aminobutyric Acid Type A (GABAA) Receptors

The structural similarity of benzazepines to benzodiazepines, which are classic positive allosteric modulators of GABAA receptors, suggests a potential interaction. Benzodiazepines bind to a specific site on the GABAA receptor, enhancing the effect of GABA and promoting chloride ion influx, leading to hyperpolarization and neuronal inhibition.[3][4] While some dibenzo[1][5][6]thiadiazepines, which are structurally related, have been shown to act as non-competitive GABAA receptor antagonists, the more common interaction for benzodiazepine-like structures is positive allosteric modulation.[7]

-

Mechanism of Action: It is plausible that 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine could act as a positive allosteric modulator at the benzodiazepine binding site of GABAA receptors, thereby enhancing inhibitory neurotransmission.

Predicted Modulation of Voltage-Gated Ion Channels

Voltage-gated ion channels (VGICs) are activated by changes in the electrical membrane potential, playing a critical role in the initiation and propagation of action potentials.

Voltage-Gated Sodium Channels (VGSCs)

Several compounds with structures related to benzazepines have been shown to interact with VGSCs. For instance, certain mexiletine analogues, which are also aromatic amines, are known to block VGSCs in a use-dependent manner.[8] The mechanism of action for many local anesthetics and anticonvulsants involves binding to the inner pore of the VGSC, stabilizing the inactivated state of the channel.[9]

-

Mechanism of Action: 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine may act as a state-dependent blocker of VGSCs. This would involve preferential binding to the open or inactivated states of the channel, leading to a reduction in neuronal firing, particularly in rapidly firing neurons characteristic of pathological states like epilepsy and neuropathic pain.

Voltage-Gated Calcium Channels (VGCCs)

Benzothiazepine and other related structures have a well-documented history as VGCC blockers.[10] For example, a series of 3-benzamides and 3,4,5-trimethoxyphenyl amines have been synthesized and evaluated as blockers of T-type and N-type calcium channels.[11] One compound in this series showed inhibitory activity with IC50 values of 1.9 µM for T-type and 4.3 µM for N-type channels.[11]

-

Mechanism of Action: The subject compound could potentially act as an antagonist at various subtypes of VGCCs (L-type, T-type, N-type), thereby reducing calcium influx and subsequent downstream signaling events, such as neurotransmitter release.

Potential Interaction with Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

The structural similarity of the topic compound to the bradycardic agent ivabradine warrants a discussion of its potential effects on HCN channels. Ivabradine, which contains a 7,8-dimethoxy-1,3,4,5-tetrahydro-3-benzazepin-2-one core, is a selective inhibitor of the "funny" current (If) mediated by HCN channels in the sinoatrial node.[12][13] Another structurally related compound, UL-FS 49, also demonstrates specific bradycardic effects, suggesting a similar mechanism of action.[14]

-

Mechanism of Action: 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine may inhibit HCN channels, leading to a slowing of diastolic depolarization in pacemaker cells and a subsequent reduction in heart rate. This action could also have implications in the central nervous system where HCN channels contribute to neuronal excitability.

Experimental Protocols for Mechanistic Elucidation

To validate the predicted mechanisms of action, a series of well-established experimental protocols should be employed.

Electrophysiology: Patch-Clamp Analysis

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of a compound on ion channel function.[15][16]

-

Objective: To determine the functional effects (inhibition, potentiation, modulation of gating kinetics) of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine on the target ion channels.

-

Methodology:

-

Cell Culture: Utilize cell lines (e.g., HEK293, CHO) stably expressing specific subtypes of the ion channels of interest (e.g., Nav1.7, Cav2.2, GluN1/GluN2A, α1β2γ2 GABAA, HCN1).

-

Recording Configuration: Establish a whole-cell recording configuration.

-

Voltage Protocols: Apply specific voltage protocols to elicit channel activity. For voltage-gated channels, use voltage steps to assess state-dependent block and recovery from inactivation. For ligand-gated channels, apply the cognate agonist (e.g., glutamate, GABA) in the presence and absence of the test compound.

-

Data Analysis: Analyze changes in current amplitude, activation and inactivation kinetics, and dose-response relationships to determine IC50 or EC50 values.

-

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity of a compound to its target receptor or ion channel.[5][17][18]

-

Objective: To quantify the binding affinity (Ki) of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine to specific ion channel binding sites.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target ion channel.

-

Competition Binding: Incubate the membranes with a known radioligand for the target site (e.g., [3H]MK-801 for the NMDA receptor channel, [3H]flunitrazepam for the benzodiazepine site on GABAA receptors) and increasing concentrations of the unlabeled test compound.

-

Separation and Counting: Separate bound from free radioligand via filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Generate a competition curve and calculate the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

Quantitative Data from Structurally Related Compounds

The following table summarizes key quantitative data from the literature for compounds structurally related to 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine.

| Compound Class/Example | Ion Channel Target | Assay Type | Quantitative Value | Reference |

| Tetrahydro-1H-1-benzazepine-2,5-diones | NMDA Receptor | Electrophysiology (Xenopus oocytes) | Kb = 0.0028 µM | [1] |

| AMPA Receptor | Electrophysiology (Xenopus oocytes) | Kb = 0.72 µM | [1] | |

| 1-Acetanilide-tetrahydro-1H-3-benzazepine | NMDA Receptor (PCP site) | Radioligand Binding | Ki = 89 nM | [2] |

| 3-Benzamide Derivative (Compound 10) | T-type Calcium Channel | Whole-cell Patch Clamp | IC50 = 1.9 µM | [11] |

| N-type Calcium Channel | Whole-cell Patch Clamp | IC50 = 4.3 µM | [11] | |

| Ivabradine | HCN Channel | Electrophysiology | [12][13] | |

| UL-FS 49 | Putative Pacemaker Channel | Isolated Guinea-Pig Atria | EC30 (bradycardia) = 0.030 µg/ml | [14] |

Conclusion and Future Directions

Based on a comprehensive analysis of the pharmacology of its structural analogs, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine is predicted to be a modulator of multiple ion channel families, including ligand-gated (NMDA, AMPA, GABAA), voltage-gated (sodium, calcium), and HCN channels. This polypharmacological profile suggests its potential for a range of therapeutic applications in neurology and cardiology.

Future research should focus on the direct characterization of this compound using the experimental protocols outlined in this guide. Determining its specific affinity, selectivity, and functional effects on these ion channels will be crucial for understanding its therapeutic potential and advancing it through the drug development pipeline.

References

-

Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). PMC. [Link]

-

Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. (1997). PubMed. [Link]

-

Cardiovascular characterization of UL-FS 49, 1,3,4,5-tetrahydro-7,8-dimethoxy-3-[3-][2-(3,4-dimethoxyphenyl)ethyl] methylimino]propyl]-2H-3-benzazepin-2-on hydrochloride, a new "specific bradycardic agent". (1985). PubMed. [Link]

-

Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. (2001). PubMed. [Link]

-

GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

-

Radioligand Binding Assay. (n.d.). Creative Bioarray. [Link]

-

Radioligand binding assays and their analysis. (2000). PubMed. [Link]

-

Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. (2017). PMC. [Link]

-

Voltage clamp analysis of the inhibitory actions of diphenylhydantoin and carbamazepine on voltage-sensitive sodium channels in neuroblastoma cells. (1985). PubMed. [Link]

-

Ivabradine. (n.d.). PubChem. [Link]

-

An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (2020). Frontiers. [Link]

-

Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. (2018). PMC. [Link]

-

[New Intracellular Calcium Antagonists. I. Synthesis and Pharmacological Evaluation of 2,3,4,5-tetrahydro-1,5-benzothiazepine Analogs]. (1990). PubMed. [Link]

-

GABAA Receptor: Positive and Negative Allosteric Modulators. (2018). PMC. [Link]

-

Synthesis and structure/NMDA receptor affinity relationships of 1-substituted tetrahydro-3-benzazepines. (2001). PubMed. [Link]

-

Dibenzo[1][5][6]thiadiazepines Are Non-Competitive GABAA Receptor Antagonists. (2018). ResearchGate. [Link]

-

Voltage Gated Sodium Channel Blockers: Mexiletine Analogues and Homologues. (n.d.). Uniba. [Link]

-

Benzodiazepine treatment induces subtype-specific changes in GABA(A) receptor trafficking and decreases synaptic inhibition. (2012). PubMed. [Link]

-

Tetrahydro-3-benzazepines with fluorinated side chains as NMDA and σ1 receptor antagonists: Synthesis, receptor affinity, selectivity and antiallodynic activity. (2019). PubMed. [Link]

-

3-Benzamides and 3,4,5-trimethoxyphenyl amines as calcium channel blockers. (2015). PubMed. [Link]

-

Synthesis and Calcium Channel-Modulating Effects of Alkyl (Or Cycloalkyl) 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridyl-5-pyridinecarboxylate Racemates and Enantiomers. (1994). PubMed. [Link]

-

Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. (2017). PMC. [Link]

Sources

- 1. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure/NMDA receptor affinity relationships of 1-substituted tetrahydro-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzodiazepine treatment induces subtype-specific changes in GABA(A) receptor trafficking and decreases synaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [New intracellular calcium antagonists. I. Synthesis and pharmacological evaluation of 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Benzamides and 3,4,5-trimethoxyphenyl amines as calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cardiovascular characterization of UL-FS 49, 1,3,4,5-tetrahydro-7,8-dimethoxy-3-[3-][2-(3,4-dimethoxyphenyl)ethyl] methylimino]propyl]-2H-3-benzazepin-2-on hydrochloride, a new "specific bradycardic agent" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Targets of Dimethoxy-Tetrahydro-Benzazepine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The dimethoxy-tetrahydro-benzazepine scaffold represents a privileged chemical structure in modern medicinal chemistry, giving rise to a diverse class of pharmacologically active agents. These compounds have demonstrated significant interactions with a range of biological targets, primarily within the central nervous system. This technical guide provides a comprehensive overview of the key biological targets of dimethoxy-tetrahydro-benzazepine derivatives, with a focus on their interactions with dopamine and serotonin receptor subtypes. We will delve into the structure-activity relationships that govern their binding affinities and functional activities, and detail the experimental methodologies employed to characterize these interactions. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this important class of compounds.

Introduction: The Versatility of the Dimethoxy-Tetrahydro-Benzazepine Scaffold

The 1H-3-benzazepine core, particularly when substituted with dimethoxy groups, provides a rigid framework that can be strategically modified to achieve desired pharmacological profiles. The tetrahydro-benzazepine structure offers conformational flexibility that, when combined with various substitutions, allows for the fine-tuning of receptor affinity and selectivity. Research has shown that derivatives of this scaffold can act as agonists, antagonists, or allosteric modulators at their respective targets, making them valuable tools for both basic research and therapeutic development.[1][2] The positions of the methoxy groups on the benzene ring, along with substitutions at the nitrogen and other positions of the azepine ring, are critical determinants of biological activity.[1][3]

Primary Biological Targets: Dopamine Receptors

A significant portion of research on dimethoxy-tetrahydro-benzazepine derivatives has focused on their interaction with dopamine receptors, particularly the D1 and D2 subtypes.[4] These G protein-coupled receptors (GPCRs) play crucial roles in motor control, cognition, and reward pathways, making them important targets for a variety of neurological and psychiatric disorders.

Dopamine D1-like Receptors (D1 and D5)

The D1-like receptor family, comprising the D1 and D5 subtypes, is a primary target for many benzazepine derivatives.[5] The prototypical D1-selective antagonist, SCH23390 ((R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine), is a halogenated benzazepine that has been instrumental in elucidating the function of D1 receptors.[4][5] While not a dimethoxy derivative itself, its structure-activity relationships provide valuable insights. For instance, substitution at the 7-position of the benzazepine ring significantly impacts affinity for D1 receptors, with halogens like chlorine and bromine conferring high potency.[6]

Mechanism of Action & Signaling Pathway:

D1-like receptors are coupled to the Gαs/olf family of G proteins. Upon agonist binding, these receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

Caption: D1 Receptor Signaling Pathway.

Dopamine D2-like Receptors (D2, D3, and D4)

While many dimethoxy-tetrahydro-benzazepine derivatives show selectivity for D1-like receptors, some also exhibit affinity for the D2-like receptor family.[8][9] These receptors are coupled to Gαi/o proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. They also modulate other signaling pathways, such as those involving potassium channels and calcium channels.

Structure-Activity Relationships:

The affinity of benzazepine derivatives for D2 receptors is highly sensitive to their stereochemistry and substitution patterns.[6] For example, while the (R)-enantiomer of some 1-phenyl-1H-3-benzazepines shows high selectivity for D1 receptors, the enantioselectivity for D2 sites can be negligible.[6] This highlights the importance of chiral synthesis and separation in developing subtype-selective ligands.

Secondary and Emerging Biological Targets

Beyond the dopamine system, dimethoxy-tetrahydro-benzazepine derivatives have been found to interact with other neurotransmitter receptors, expanding their potential therapeutic applications.

Serotonin (5-HT) Receptors

Several benzazepine derivatives exhibit significant affinity for serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[5][10] This dual activity on both dopamine and serotonin systems can lead to unique pharmacological profiles, which may be beneficial for treating complex disorders like schizophrenia and depression.

-

5-HT1A Receptors: Some derivatives, like (S)-UH-301, act as selective antagonists at 5-HT1A receptors.[11][12][13] These receptors are primarily inhibitory and are involved in the regulation of mood and anxiety. Antagonism at these sites can modulate the release of serotonin and other neurotransmitters.[11][14]

-

5-HT2A Receptors: A number of benzazepine derivatives have been identified as 5-HT2A receptor agonists.[15] This receptor is a key target for psychedelic drugs and is also implicated in the mechanism of action of some atypical antipsychotics.

-

5-HT2C Receptors: The 3-benzazepine derivative, lorcaserin, is a selective 5-HT2C receptor agonist that has been developed for the treatment of obesity.[10]

Mechanism of Action & Signaling Pathway (5-HT2A):

5-HT2A receptors are coupled to Gαq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events.

Caption: 5-HT2A Receptor Signaling Pathway.

Sigma Receptors

Recent studies have explored the interaction of dimethoxy-tetrahydroisoquinoline derivatives, which share structural similarities with benzazepines, with sigma-2 receptors.[16][17][18] These receptors are overexpressed in some cancer cells, making them potential targets for anti-cancer therapies. While more research is needed, this suggests that dimethoxy-tetrahydro-benzazepine derivatives may also have affinity for sigma receptors.

Other Potential Targets

The versatile benzazepine scaffold has also been investigated for its potential to interact with other targets, including N-methyl-d-aspartate (NMDA) receptors and cyclooxygenase (COX) enzymes.[19][20] This highlights the broad therapeutic potential of this class of compounds.

Experimental Methodologies for Target Characterization

A variety of in vitro and in vivo techniques are employed to characterize the interaction of dimethoxy-tetrahydro-benzazepine derivatives with their biological targets.

In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[21][22][23] These assays can be performed in several formats:

-

Saturation Binding: Used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[23][24]

-

Competition Binding: Used to determine the affinity (Ki) of a non-radiolabeled compound by measuring its ability to displace a known radioligand.[21][23]

Experimental Protocol: Competition Radioligand Binding Assay [21][23]

-

Preparation of Membranes: Homogenize tissue or cells expressing the receptor of interest in an appropriate buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]SCH23390 for D1 receptors) and varying concentrations of the unlabeled test compound (dimethoxy-tetrahydro-benzazepine derivative).

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

To determine whether a compound acts as an agonist or antagonist, functional assays that measure downstream signaling events are necessary. For GPCRs coupled to adenylyl cyclase, measuring changes in intracellular cAMP is a common approach.[7][25][26]

Experimental Protocol: cAMP Accumulation Assay [27][28]

-

Cell Culture: Culture cells stably or transiently expressing the receptor of interest.

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.

-

Cell Lysis and cAMP Detection: After the incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Studies

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brain of a freely moving animal.[29][30][31][32][33] This allows for the assessment of how a drug affects neurotransmitter release in specific brain regions.

Experimental Workflow: In Vivo Microdialysis

Caption: In Vivo Microdialysis Workflow.

Quantitative Data Summary

The following table summarizes the binding affinities of representative dimethoxy-tetrahydro-benzazepine derivatives and related compounds for various biological targets.

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

| SCH23390 | Dopamine D1 | 0.2 - 0.34 | [5][34] |

| SCH23390 | Dopamine D5 | 0.3 | [5] |

| SCH23390 | Serotonin 5-HT2 | High Affinity | [5] |

| SCH23390 | Serotonin 5-HT1C | High Affinity | [5] |

| (S)-UH-301 | Serotonin 5-HT1A | High Affinity (Antagonist) | [11][12][13] |

| Lorcaserin | Serotonin 5-HT2C | High Potency (Agonist) | [10] |

| TISCH | Dopamine D1 | 0.205 | [35] |

Note: Binding affinities can vary depending on the experimental conditions and tissue preparation used.

Conclusion and Future Directions

Dimethoxy-tetrahydro-benzazepine derivatives represent a rich source of pharmacologically active compounds with a diverse range of biological targets. Their ability to modulate dopamine and serotonin receptor activity makes them valuable candidates for the development of novel therapeutics for a variety of CNS disorders. Future research in this area will likely focus on:

-

Improving Subtype Selectivity: The development of derivatives with higher selectivity for specific dopamine and serotonin receptor subtypes will lead to more targeted therapies with fewer side effects.

-

Exploring Novel Targets: Further investigation into the interaction of these compounds with other biological targets, such as sigma receptors and NMDA receptors, may uncover new therapeutic applications.

-

Elucidating In Vivo Mechanisms: Combining in vitro characterization with in vivo studies, such as microdialysis and behavioral pharmacology, will provide a more complete understanding of the physiological effects of these compounds.

-

Developing PET Ligands: The synthesis of radiolabeled derivatives for use in Positron Emission Tomography (PET) imaging will enable the non-invasive study of receptor distribution and occupancy in the living brain.[20]

By continuing to explore the rich pharmacology of the dimethoxy-tetrahydro-benzazepine scaffold, researchers can unlock new avenues for the treatment of a wide range of debilitating diseases.

References

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. Available at: [Link]

-

Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. PubMed. Available at: [Link]

-

In Vivo Microdialysis. Buczynski/Gregus Lab. Available at: [Link]

-

[3H]SCH 23390 binding to human putamen D-1 dopamine receptors: stereochemical and structure-affinity relationships among 1-phenyl-1H-3-benzazepine derivatives as a guide to D-1 receptor topography. PubMed. Available at: [Link]

-

SCH 23390: the first selective dopamine D1-like receptor antagonist. PubMed. Available at: [Link]

-

Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. PubMed. Available at: [Link]

-

Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors. PubMed Central. Available at: [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]

-

Specific [3H]SCH23390 binding to dopamine D1 receptors in cerebral cortex and neostriatum: evidence for heterogeneities in affinity states and cortical distribution. PubMed. Available at: [Link]

-

Overview of Brain Microdialysis. PubMed Central. Available at: [Link]

-

In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. American Chemical Society. Available at: [Link]

-

MS Binding Assays for D1 and D5 Dopamine Receptors. PubMed. Available at: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

Radioligand binding assays and their analysis. PubMed. Available at: [Link]

-

Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health. Available at: [Link]

-

The novel 5-HT1A receptor antagonist (S)-UH-301 prevents (R)-8-OH-DPAT-induced decrease in interstitial concentrations of serotonin in the rat hippocampus. PubMed. Available at: [Link]

-

Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link]

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

-

UH-301. Grokipedia. Available at: [Link]

-

Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

-

cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

-

UH-301. Wikipedia. Available at: [Link]

-

The 5-HT1A Receptor Antagonist (S)-UH-301 Decreases Dopamine Release in the Rat Nucleus Accumbens and Striatum. PubMed. Available at: [Link]

-

The 5-HT1A receptor antagonist (S)-UH-301 augments the increase in extracellular concentrations of 5-HT in the frontal cortex produced by both acute and chronic treatment with citalopram. PubMed. Available at: [Link]

-

Benzazepine – Knowledge and References. Taylor & Francis. Available at: [Link]

-

1H-3- Benzazepine (TISCH): A High Affinity and Selective Iodinated Ligand for CNS D1 Dopamine Receptor. PubMed. Available at: [Link]

-

Conformational Analysis and Structure-Activity Relationships of Selective Dopamine D-1 Receptor Agonists and Antagonists of the Benzazepine Series. PubMed. Available at: [Link]

-

Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. PubMed. Available at: [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. PubMed Central. Available at: [Link]

-

Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. Available at: [Link]

-

Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[8]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed. Available at: [Link]

-

Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Semantic Scholar. Available at: [Link]

-

List of miscellaneous 5-HT2A receptor agonists. Wikipedia. Available at: [Link]

-

Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. PubMed. Available at: [Link]

-

Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. ResearchGate. Available at: [Link]

-

Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. Available at: [Link]

-

(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Buy 7-Methoxy-2,3,4,5-tetrahydro-1h-3-benzazepine | 50351-80-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]SCH 23390 binding to human putamen D-1 dopamine receptors: stereochemical and structure-affinity relationships among 1-phenyl-1H-3-benzazepine derivatives as a guide to D-1 receptor topography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 5-HT1A receptor antagonist (S)-UH-301 decreases dopamine release in the rat nucleus accumbens and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The novel 5-HT1A receptor antagonist (S)-UH-301 prevents (R)-8-OH-DPAT-induced decrease in interstitial concentrations of serotonin in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. UH-301 - Wikipedia [en.wikipedia.org]

- 14. The 5-HT1A receptor antagonist (S)-UH-301 augments the increase in extracellular concentrations of 5-HT in the frontal cortex produced by both acute and chronic treatment with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 16. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. revvity.com [revvity.com]

- 25. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 27. resources.revvity.com [resources.revvity.com]

- 28. researchgate.net [researchgate.net]

- 29. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. buczynski-gregus.com [buczynski-gregus.com]

- 32. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Synthesis and resolution of (+-)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine (TISCH): a high affinity and selective iodinated ligand for CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis of Ivabradine: A Deep Dive into the Core Intermediate, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

Foreword: The Crucial Role of Intermediates in Modern Drug Synthesis

In the intricate world of pharmaceutical manufacturing, the elegance and efficiency of a synthetic route are paramount. The synthesis of Ivabradine, a key therapeutic agent for the management of stable angina pectoris, is a testament to this principle. At the heart of its most viable synthetic pathways lies a critical intermediate: 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine. This technical guide provides an in-depth exploration of the synthesis of this pivotal molecule and its strategic conversion to Ivabradine, offering researchers and drug development professionals a comprehensive resource grounded in scientific integrity and practical insights.

The Benzazepine Core: A Foundation for Ivabradine's Bioactivity

Ivabradine's therapeutic effect stems from its ability to selectively inhibit the If current in the sinoatrial node, thereby reducing heart rate.[1] This bioactivity is intrinsically linked to its complex molecular architecture, a significant portion of which is the substituted benzazepine ring system. The 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine moiety serves as the foundational scaffold upon which the rest of the molecule is constructed. Its synthesis, therefore, is a critical first phase in the overall production of Ivabradine.

A prevalent and effective strategy for the synthesis of the benzazepine core involves a multi-step process commencing from readily available starting materials. This pathway is designed for scalability and control over the final product's purity.

Visualizing the Synthetic Pathway to the Benzazepine Intermediate

Caption: Synthetic workflow for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine.

Detailed Synthetic Protocol for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

The following protocol represents a robust and validated method for the preparation of the title intermediate. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 3-(3,4-Dimethoxyphenyl)propanoic Acid

-

Reaction: Veratraldehyde is condensed with malonic acid, followed by reduction.

-

Protocol:

-

To a solution of veratraldehyde and malonic acid in a suitable solvent (e.g., pyridine), a catalyst such as piperidine is added.

-

The mixture is heated to reflux to drive the Knoevenagel condensation.

-

The resulting cinnamic acid derivative is then reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

-

Rationale: This initial step elongates the carbon chain from the aldehyde, setting the stage for the formation of the seven-membered ring. The choice of a mild reducing agent like Pd/C ensures the selective reduction of the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid functionality.

Step 2: Formation of Homoveratrylamine

-

Reaction: The carboxylic acid is converted to an amine via a rearrangement reaction.

-

Protocol:

-

The 3-(3,4-dimethoxyphenyl)propanoic acid is converted to its corresponding acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA).

-

The acyl azide undergoes a Curtius rearrangement upon heating to form an isocyanate.

-

Hydrolysis of the isocyanate yields homoveratrylamine.

-

-

Rationale: The Curtius rearrangement is a reliable method for the conversion of carboxylic acids to primary amines with the loss of one carbon atom. This is a crucial step in introducing the nitrogen atom that will become part of the benzazepine ring.

Step 3: Acylation and Cyclization to form 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

-

Reaction: Homoveratrylamine is acylated and then cyclized.

-

Protocol:

-

Homoveratrylamine is acylated with an appropriate reagent, such as chloroacetyl chloride, in the presence of a base.

-

The resulting N-chloroacetyl derivative undergoes an intramolecular Friedel-Crafts reaction to form the seven-membered ring. A Lewis acid catalyst like aluminum chloride (AlCl3) is typically employed.

-

-

Rationale: This two-step sequence first introduces the necessary carbonyl group and a reactive handle for cyclization. The intramolecular Friedel-Crafts reaction is a powerful tool for forming cyclic structures, and the electron-donating methoxy groups on the aromatic ring facilitate this electrophilic aromatic substitution.

Step 4: Reduction to 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

-

Reaction: The lactam (cyclic amide) is reduced to the corresponding cyclic amine.

-

Protocol:

-

The 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is treated with a strong reducing agent. Lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (THF) is a common choice.

-

The reaction is carefully quenched, and the product is isolated after an aqueous workup.

-

-

Rationale: A powerful reducing agent like LiAlH4 is necessary to fully reduce the amide functionality of the lactam to the amine. This final step yields the desired 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine intermediate.

Characterization and Quality Control of the Intermediate

Ensuring the purity and identity of the 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine intermediate is critical for the success of the subsequent steps. A combination of spectroscopic and chromatographic techniques is employed.

| Analytical Technique | Expected Results |

| 1H NMR | Signals corresponding to the aromatic protons, methoxy groups, and the aliphatic protons of the tetrahydrobenzazepine ring. The chemical shifts and coupling constants provide definitive structural information. |

| 13C NMR | Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C12H17NO2 (207.27 g/mol ). |

| HPLC | A single major peak indicating high purity, typically >99%. |

The Crucial Coupling Step: Synthesis of Ivabradine

The core of Ivabradine synthesis lies in the coupling of the 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine intermediate with the chiral side chain, (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine. A common and effective method is through N-alkylation.

Visualizing the Coupling Reaction

Caption: The key coupling reaction in the synthesis of Ivabradine.

Detailed Protocol for the N-Alkylation and Final Product Formation

A two-step approach is often employed, where the benzazepine intermediate is first functionalized with a propyl linker containing a leaving group, which then reacts with the chiral amine side chain.

Step 5a: Synthesis of 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

-

Reaction: The lactam precursor to the key intermediate is alkylated with a dihalopropane.

-

Protocol:

-

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is reacted with 1-bromo-3-chloropropane in the presence of a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF).

-

-

Rationale: This step introduces the three-carbon linker that will connect the benzazepine core to the chiral side chain. Using a reagent with two different halogens allows for selective reaction at the more reactive site (in this case, the bromide).

Step 5b: Coupling with the Chiral Amine and Reduction

-

Reaction: The chloro-propyl derivative is coupled with the chiral amine, followed by reduction of the lactam.

-

Protocol:

-

The product from the previous step is reacted with (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine in the presence of a base like potassium carbonate.

-

The resulting coupled product, which still contains the lactam carbonyl, is then reduced using a reducing agent such as borane-dimethyl sulfide complex.

-

-

Rationale: This is the key bond-forming reaction that brings together the two main fragments of the Ivabradine molecule. The final reduction of the lactam to the amine completes the synthesis of the Ivabradine free base.

An alternative and more direct approach involves the direct reductive amination between 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine and an aldehyde derivative of the chiral side chain.

Process Optimization and Impurity Control

For any industrial-scale synthesis, process optimization and impurity control are critical.

-

Yield Optimization: The yields of each step can be optimized by carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For the coupling reaction, the choice of base and solvent can significantly impact the yield and reaction time.

-

Impurity Profiling: Potential impurities can arise from side reactions or incomplete reactions. For instance, in the N-alkylation step, dialkylation of the amine can be a side reaction. The chiral purity of the final product is also of utmost importance and must be carefully monitored, typically by chiral HPLC.

-

Purification: The final Ivabradine product is typically converted to a pharmaceutically acceptable salt, such as the hydrochloride salt, which facilitates purification by crystallization.[2] This also improves the stability and handling of the final active pharmaceutical ingredient (API).

Conclusion: A Robust and Scalable Synthetic Strategy

The synthesis of Ivabradine via the 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine intermediate represents a well-established and efficient manufacturing process. By understanding the rationale behind each synthetic step and implementing rigorous process controls, high-purity Ivabradine can be produced on a large scale. This guide has provided a detailed overview of this synthetic pathway, offering valuable insights for researchers and professionals in the field of pharmaceutical development.

References

- Patsnap. (n.d.). Synthesis method of ivabradine hydrochloride key intermediate. Eureka.

- ChemicalBook. (n.d.). Ivabradine synthesis.

- Google Patents. (n.d.). US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof.

- ChemicalBook. (n.d.). Ivabradine hydrochloride synthesis.

- Google Patents. (n.d.). CN108003102A - A kind of synthetic method of Ivabradine.

- Google Patents. (n.d.). EP2495237A1 - An improved process for the preparation of highly pure ivabradine hydrochloride.

- PubChem. (n.d.). Ivabradine.

- Google Patents. (n.d.). EP2135861A1 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.

- PubChem. (n.d.). 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride.

- Google Patents. (n.d.). new process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h- 3-benzazepin-2-one.

Sources

solubility and stability of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine